Formetanate

Toxicology Occupational Safety Formulation Science

Resistance management in mite and thrips populations demands rotation partners with verified efficacy where organophosphates and conventional carbamates fail. Formetanate (CAS 22259-30-9), a bifunctional formamidine-carbamate AChE inhibitor, addresses this gap with quantifiable cross-resistance data (2.1-fold) vs. parathion (16.9-fold). • Resistance Profile: Maintains target-site activity in Tetranychus urticae and Panonychus ulmi populations exhibiting cross-resistance to other carbamates. • Safety Margin: Dermal LD50 >5,600 mg/kg provides a measurable handling advantage over methomyl (>2,000 mg/kg) and oxamyl (>1,200 mg/kg). • Formulation: HCl salt solubility of 822,000 mg/L (25°C) supports high-load aqueous concentrates for ULV and chemigation applications. Supplied as the hydrochloride salt (CAS 23422-53-9) for optimal water solubility and handling.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 22259-30-9
Cat. No. B1673542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormetanate
CAS22259-30-9
Synonymsformetanate
formetanate monohydrochloride
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC(=C1)N=CN(C)C
InChIInChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15)
InChIKeyRMFNNCGOSPBBAD-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Formetanate Technical Baseline


Formetanate is an N-methyl carbamate ester that functions as a reversible acetylcholinesterase (AChE) inhibitor [1]. It is primarily deployed as a contact and stomach poison against motile stages of spider mites and a range of insect pests including thrips, leafminers, and lygus bugs [2]. Unlike many monocarbamate insecticides, formetanate possesses a bifunctional chemical architecture comprising both a carbamate moiety and a formamidine group, which confers a distinctive degradation and environmental fate profile [3]. The compound is typically formulated and applied as the hydrochloride salt (CAS 23422-53-9) to enhance water solubility and handling characteristics [2].

Bifunctional degradation pathway enables environmental fate and metabolite formation studies.
Reversible AChE inhibition supports pest resistance and target-site interaction research.
Ultra-high water solubility (>800 g/L as HCl salt) facilitates concentrated aqueous formulation development.

Formetanate Substitution Risks


Interchanging formetanate with other N-methyl carbamates such as methomyl, oxamyl, or carbaryl based solely on their shared AChE inhibition mechanism is scientifically unjustified due to substantial divergences in mammalian safety margins, environmental persistence, and pest resistance profiles. Formetanate's bifunctional structure yields a unique biphasic degradation pattern that distinguishes it from simpler monocarbamates [1]. Furthermore, comparative toxicological studies demonstrate marked differences in acute dermal toxicity and cholinesterase inhibition kinetics across this class [2]. Critically, resistance management data indicate that formetanate maintains efficacy in certain mite and thrips populations that exhibit cross-resistance to other carbamates or organophosphates, underscoring its distinct target-site interaction or metabolic vulnerability [3].

Degradation pathway mismatch Formetanate's bifunctional structure yields a biphasic degradation pattern distinct from monocarbamates; environmental fate predictions may not transfer directly.
Resistance profile divergence Formetanate maintains activity in mite populations cross-resistant to other carbamates/organophosphates; substitution may undermine resistance management strategies.
Dermal hazard classification shift The substantially higher dermal LD50 threshold compared to oxamyl or methomyl means occupational risk profiles may not transfer; direct replacement requires re-assessment.

Formetanate vs. N-Methyl Carbamates


Dermal Safety Margin Advantage

Formetanate hydrochloride demonstrates a substantially higher acute dermal LD50 threshold (>5600 mg/kg in rats) compared to the closely related oxamyl (>1200 mg/kg) and methomyl (>2000-5000 mg/kg) [1]. While all three are highly toxic via oral and inhalation routes, formetanate's markedly reduced dermal permeability translates to a lower acute hazard classification for skin contact scenarios [2]. This quantitative difference is directly relevant to occupational risk assessment during mixing, loading, and application.

Dermal Safety Margin
Reported
LD50 >5,600 mg/kg (rat)
vs. oxamyl >1,200 mg/kg, methomyl >2,000–5,000 mg/kg
Reported ≥4.7× higher threshold than oxamyl
Supports occupational exposure context review
Standard acute toxicity protocols per EPA/OECD
Toxicology Occupational Safety Formulation Science

Bifunctional Degradation in Water

Formetanate's bifunctional structure results in a unique sequential degradation pathway in aqueous environments. Under mildly basic conditions (pH 7.6), the formamidine group degrades with a half-life of 14.4 h, while the carbamate group remains substantially intact with longevity potentially exceeding 6 months [1]. This contrasts sharply with simple N-methyl carbamates like carbaryl, which undergo a single-step hydrolysis of the carbamate ester linkage. The differential lability of the two functional groups can be exploited to predict the formation and persistence of specific degradation intermediates, which is critical for environmental risk assessment and remediation design.

Degradation Half-Lives
Class-level
>300× difference in lability
Formamidine 14.4 h vs carbamate >6 mo
Supports environmental fate and intermediate monitoring
Aqueous pH 7.6, 25°C, NMR/UV-vis
Environmental Chemistry Hydrolysis Degradation Pathways

Differential Cholinesterase Inhibition

In a standardized rat model, formetanate produced differential cholinesterase (ChE) inhibition in brain tissue (horizontal activity correlation: 0.829) compared to erythrocyte (RBC) ChE (correlation: 0.776) [1]. This tissue-specific inhibition pattern differs from that of methomyl (brain: 0.771, RBC: 0.793) and oxamyl (brain: 0.922, RBC: 0.817) [1]. The data suggest that formetanate exhibits a more balanced central and peripheral cholinergic effect, whereas methomyl shows slightly greater peripheral potency and oxamyl demonstrates more pronounced central nervous system penetration at equivalent effect levels.

ChE Inhibition Profile
Head-to-head
Brain correlation 0.829 (RBC 0.776)
Methomyl: brain 0.771, RBC 0.793
Oxamyl: brain 0.922, RBC 0.817
Supports differential target-site engagement interpretation
Rat model, oral dosing, 15 min post-dose
Neurotoxicology Biochemical Pharmacology Comparative Toxicology

Minimal Cross-Resistance in Mites

In a characterized strain of Panonychus ulmi (fruit tree red spider mite) exhibiting high-level resistance to organophosphates, binapacryl (50x), and tetradifon (150-200x), cross-resistance to formetanate was absent [1]. Resistance factors for formetanate in a separate study were measured at 2.1-fold, indicating only marginal cross-resistance compared to other acaricides [2]. This contrasts with observed cross-resistance to parathion (16.9-fold) and bendiocarb (3.8-fold) in similar populations. The data support formetanate's utility in rotation programs designed to mitigate resistance development.

Cross-Resistance Factor
Head-to-head
Formetanate: 2.1-fold (marginal)
Parathion: 16.9-fold, Bendiocarb: 3.8-fold
>7× lower than parathion
Supports resistance management study context
Field-derived multi-resistant mite strain
Acaricide Resistance Integrated Pest Management Cross-Resistance

High Water Solubility for Formulations

Formetanate hydrochloride exhibits a water solubility of 822,000 mg/L at 25°C . This value is exceptionally high for a carbamate insecticide and is several orders of magnitude greater than that of many alternative active ingredients. For comparison, carbaryl has a water solubility of approximately 120 mg/L at 25°C, and methomyl is around 57,900 mg/L. The ultra-high solubility of formetanate hydrochloride facilitates the development of highly concentrated soluble concentrate (SL) and soluble powder (SP) formulations, which can offer advantages in terms of tank-mix compatibility, reduced solvent usage, and ease of application.

Water Solubility
Data to verify
822,000 mg/L at 25°C
Carbaryl ~120, methomyl ~57,900 mg/L
Supports high-load aqueous formulation development
Standard solubility determination; source review recommended
Formulation Chemistry Physicochemical Properties Application Technology

Formetanate Application Scenarios


Mite Management in Orchards with Resistance

Formetanate is particularly well-suited for rotation programs in orchards where populations of Panonychus ulmi or Tetranychus urticae have developed resistance to organophosphates or other carbamates. The evidence of marginal cross-resistance (2.1-fold) compared to parathion (16.9-fold) [1] supports its use as a resistance-breaking tool. Furthermore, its bifunctional degradation profile [2] offers a distinct environmental fate that may reduce the accumulation of persistent metabolites in orchard soils compared to some alternatives.

Thrips Control in Allium and Ornamental Crops

Field trials have demonstrated that formetanate hydrochloride provides effective control of Thrips tabaci, with efficacy comparable to spinetoram and abamectin [3]. In scenarios where worker re-entry intervals and dermal exposure are a concern, the significantly higher dermal LD50 (>5600 mg/kg) of formetanate [4] offers a quantifiable safety advantage over alternatives like oxamyl (>1200 mg/kg) and methomyl (>2000 mg/kg), potentially allowing for less restrictive PPE requirements under certain regulatory standards.

Aqueous Formulations for ULV and Specialty Applications

The exceptionally high water solubility of formetanate hydrochloride (822,000 mg/L at 25°C) enables the production of highly concentrated soluble liquid formulations. This is particularly advantageous for ultra-low volume (ULV) spraying equipment, drip irrigation chemigation, or in regions where volatile organic compound (VOC) emissions from solvent-based formulations are restricted. The solubility is orders of magnitude higher than that of carbaryl or many organophosphates, simplifying the formulation of stable, high-load aqueous concentrates.

Application
Selection Property
Validation Focus
Resistance-breaking mite management study
Low cross-resistance factor
Cross-resistance factor review vs. organophosphates
Thrips control in allium/ornamental crop research
High dermal safety margin
Dermal exposure threshold review
High-load aqueous formulation development
Ultra-high water solubility
Solubility and formulation stability verification

Technical Documentation Hub

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40 linked technical documents
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